4-Bromo-3-iodobenzoic acid is an aromatic compound characterized by the presence of bromine and iodine substituents on the benzene ring. Its chemical formula is C₇H₄BrIO₂, and it has a molecular weight of 326.91 g/mol. The compound features a carboxylic acid functional group (-COOH) attached to a benzene ring, which is further substituted at the 3 and 4 positions with iodine and bromine, respectively. This unique substitution pattern contributes to its chemical properties and reactivity.
There is no current information available regarding a specific mechanism of action for 4-bromo-3-iodobenzoic acid in biological systems.
While specific biological activity data for 4-bromo-3-iodobenzoic acid is limited, compounds with similar structures often exhibit significant biological properties. Halogenated benzoic acids can have antimicrobial and anti-inflammatory activities. Additionally, due to its structural characteristics, it may interact with biological targets, potentially influencing cellular processes.
The synthesis of 4-bromo-3-iodobenzoic acid can be achieved through several methods:
4-Bromo-3-iodobenzoic acid finds applications in various fields:
Interaction studies involving 4-bromo-3-iodobenzoic acid focus on its reactivity with other chemical species. These studies are essential for understanding how the compound behaves under different conditions, particularly in biological systems or when used as a reagent in synthetic chemistry. Such studies help elucidate potential pathways for drug development or material applications.
Several compounds share structural similarities with 4-bromo-3-iodobenzoic acid, including:
Compound Name | Chemical Formula | CAS Number | Similarity |
---|---|---|---|
3-Bromo-4-iodobenzoic acid | C₇H₄BrIO₂ | 16640907 | 0.93 |
4-Bromo-2-iodobenzoic acid | C₇H₄BrIO₂ | 42860-06-0 | 1.00 |
3-Bromo-5-iodobenzoic acid | C₇H₄BrIO₂ | 18881532 | 0.92 |
4-Bromo-3-fluoro-2-iodobenzoic acid | C₇H₄BrFIO₂ | Not Available | Similar |
The uniqueness of 4-bromo-3-iodobenzoic acid lies in its specific substitution pattern of bromine and iodine on the benzene ring, which influences its reactivity and potential applications compared to other similar compounds. This distinct arrangement may lead to different physical properties and biological activities, making it an interesting subject for further research.